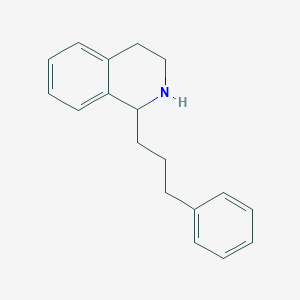
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with a phenylpropyl substituent at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid or sulfuric acid, to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, such as dopamine and serotonin receptors. Additionally, it may influence intracellular signaling pathways related to inflammation and cell survival.
Comparaison Avec Des Composés Similaires
- 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline
- 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline
- 1-(4-Phenylbutyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness: this compound is unique due to its specific phenylpropyl substituent, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H21N |
|---|---|
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21N/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18/h1-5,7-8,10-11,18-19H,6,9,12-14H2 |
Clé InChI |
ZIFKNYPBHUTZEG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


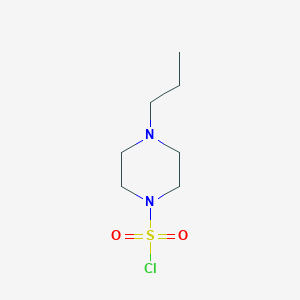
![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)
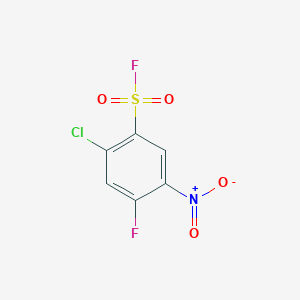
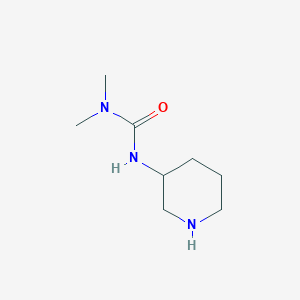
![1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13240900.png)
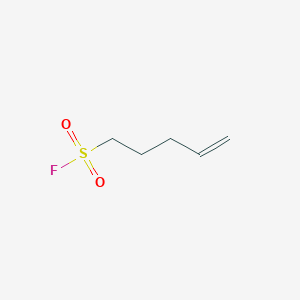
![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)



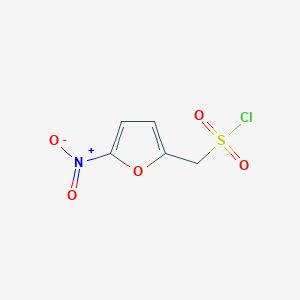
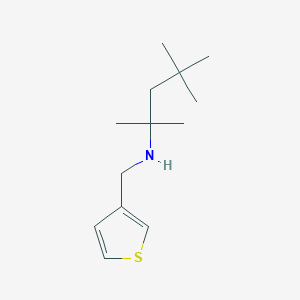
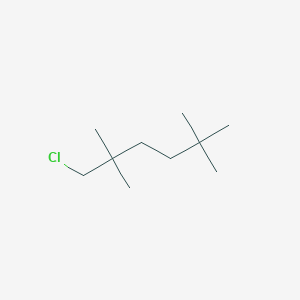
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13240949.png)
